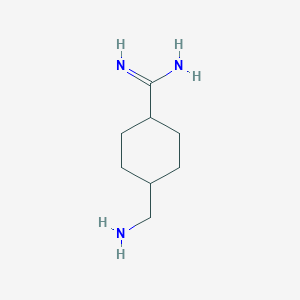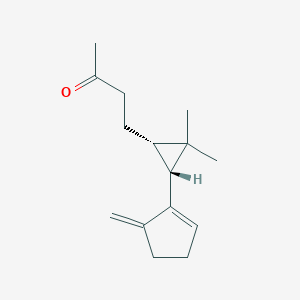
Taylorione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Taylorione is a sesquiterpene ketone isolated from the liverwort Mylia taylorii
Méthodes De Préparation
The total synthesis of Taylorione has been achieved through various methods. One notable method involves the use of the Pauson–Khand reaction, starting from (+)-2-carene . Another efficient synthesis route starts from hex-5-yn-ol, leading to the natural product in its racemic form . These methods highlight the versatility and complexity of synthetic organic chemistry in producing such intricate molecules.
Analyse Des Réactions Chimiques
Taylorione undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The Pauson–Khand reaction, which is a key step in its synthesis, involves the formation of cyclopentenones from alkynes and alkenes . Common reagents used in these reactions include gaseous olefins and various catalysts. The major products formed from these reactions are typically cyclopentenone derivatives, which are crucial intermediates in the synthesis of this compound.
Applications De Recherche Scientifique
In chemistry, it serves as a model compound for studying complex organic synthesis techniques . In biology and medicine, its unique structure and potential biological activities make it a candidate for drug development and other therapeutic applications. Additionally, its presence in liverworts suggests potential ecological and environmental roles that are yet to be fully explored.
Mécanisme D'action
The exact mechanism of action of Taylorione is not fully understood. its structure suggests that it may interact with various molecular targets and pathways. The sesquiterpene skeleton of this compound could potentially interact with enzymes and receptors, leading to various biological effects. Further research is needed to elucidate the specific molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Taylorione is unique due to its specific carbon skeleton and sesquiterpene nature. Similar compounds include other sesquiterpenes isolated from liverworts, such as myliol and myltaylenol . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific arrangement of carbon atoms and the resulting chemical properties.
Propriétés
Numéro CAS |
55304-00-2 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
4-[(1S,3R)-2,2-dimethyl-3-(5-methylidenecyclopenten-1-yl)cyclopropyl]butan-2-one |
InChI |
InChI=1S/C15H22O/c1-10-6-5-7-12(10)14-13(15(14,3)4)9-8-11(2)16/h7,13-14H,1,5-6,8-9H2,2-4H3/t13-,14+/m0/s1 |
Clé InChI |
CDXNKWAMDXZEKB-UONOGXRCSA-N |
SMILES isomérique |
CC(=O)CC[C@H]1[C@H](C1(C)C)C2=CCCC2=C |
SMILES canonique |
CC(=O)CCC1C(C1(C)C)C2=CCCC2=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


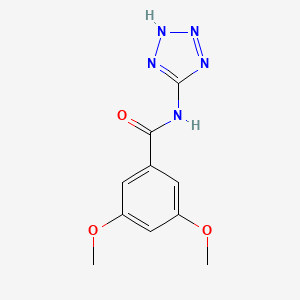
![1,3-Diazatricyclo[5.1.1.1~3,5~]decane](/img/structure/B13959724.png)
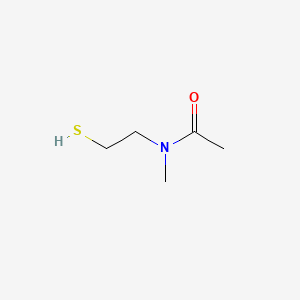
![1-(2-Amino-6-azaspiro[3.4]octan-6-yl)-2-chloroethanone](/img/structure/B13959733.png)
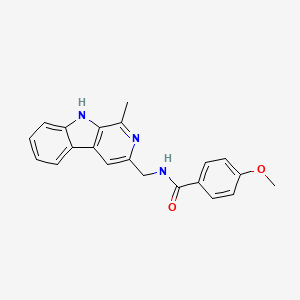
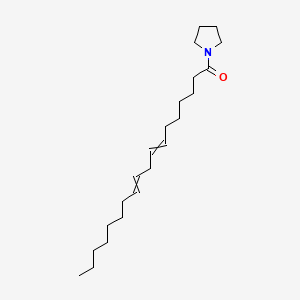
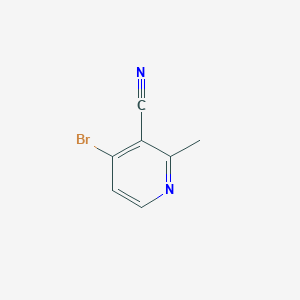
![2,6-Dioxabicyclo[3.1.0]hex-3-EN-1-ylmethanol](/img/structure/B13959755.png)



![2-(Methylamino)-6-benzo[D]thiazoleacetic acid](/img/structure/B13959765.png)

